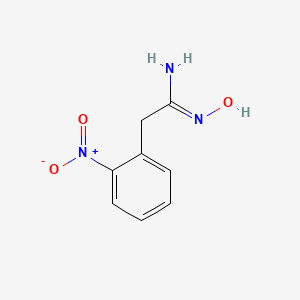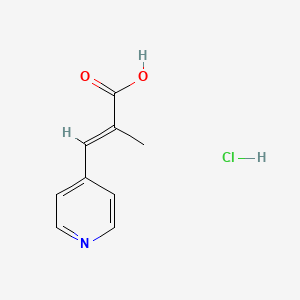![molecular formula C18H20FN3O3S B2880284 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034335-81-2](/img/structure/B2880284.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide involves multiple steps:
Starting Material Preparation: : The initial step involves the synthesis of the benzo[c][1,2,5]thiadiazole core with appropriate substitutions.
Fluorination and Methylation: : The benzo[c][1,2,5]thiadiazole derivative is then selectively fluorinated and methylated using specific reagents under controlled conditions.
Coupling Reaction: : The ethyl linker is introduced through a coupling reaction between the substituted benzo[c][1,2,5]thiadiazole and an ethylamine derivative.
Formation of Phenylpropanamide: : The final step involves the formation of the phenylpropanamide moiety, typically through an amide coupling reaction facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound can scale up the laboratory synthesis process. These methods employ batch or continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Industrial fluorination and methylation often involve more efficient reagents and catalysts to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide undergoes a variety of chemical reactions, including:
Oxidation: : Typically involves oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids.
Reduction: : Reduction reactions may utilize reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, involving reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic or basic medium.
Reduction: : Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction to corresponding amines or alcohols.
Substitution: : Introduction of new functional groups at specific positions on the aromatic ring.
Applications De Recherche Scientifique
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in the design of ligands and catalysts.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a candidate for drug development, especially in targeting specific enzymes or receptors.
Industry: : Applied in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide involves interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or ion channels that are modulated by the compound's presence.
Pathways Involved: : The compound may interact with signaling pathways, inhibiting or activating specific biochemical processes depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide exhibits unique characteristics:
Comparison Compounds
6-Fluorobenzo[c][1,2,5]thiadiazole derivatives without the ethyl and phenylpropanamide groups.
Similar thiadiazole compounds with different substitutions.
Uniqueness: : The specific fluorine, methyl, ethyl, and phenylpropanamide substitutions confer distinct electronic properties, enhancing its potential as a versatile chemical scaffold.
The compound's distinct structural features enable unique interactions and applications, setting it apart from related thiadiazole derivatives.
Propriétés
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13(14-6-4-3-5-7-14)18(23)20-10-11-22-17-12-15(19)8-9-16(17)21(2)26(22,24)25/h3-9,12-13H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIRJYQTVOSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)
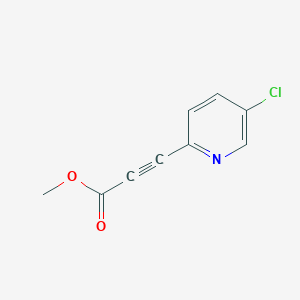
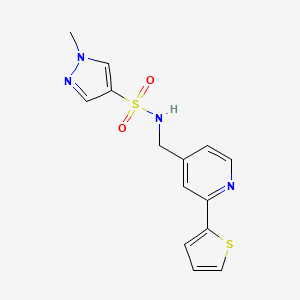
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
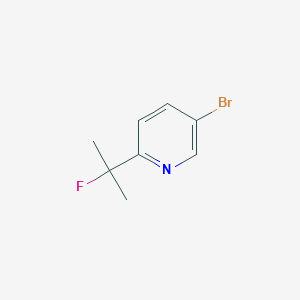
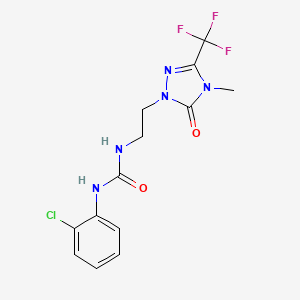
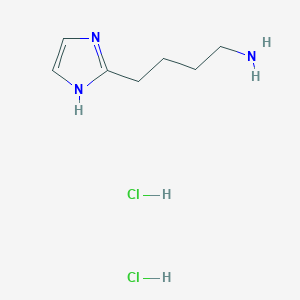
![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/new.no-structure.jpg)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
